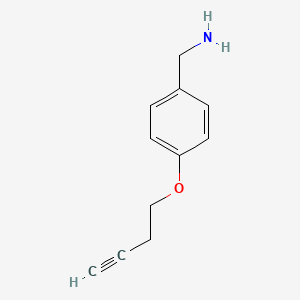

(4-(But-3-yn-1-yloxy)phenyl)methanamine

Description

Properties

IUPAC Name |

(4-but-3-ynoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7H,3,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLLWHYUXMZCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heterobifunctional alkyne amine linkers for medicinal chemistry

An In-Depth Technical Guide to

Executive Summary

In the high-stakes landscape of modern drug discovery—particularly within Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs)—the linker is no longer a passive spacer; it is a critical determinant of pharmacological efficacy. Heterobifunctional alkyne-amine linkers represent a premier class of chemical tools that enable modular "mix-and-match" library synthesis .

By possessing two orthogonal reactive handles—a primary amine (for amide coupling or reductive amination) and a terminal alkyne (for Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)—these linkers allow researchers to independently optimize the two ends of a bifunctional molecule. This guide details the structural logic, synthetic protocols, and experimental caveats required to deploy these linkers effectively.

Part 1: Structural Logic & Design Principles

The Orthogonality Advantage

The core value of the alkyne-amine linker lies in its chemoselectivity .

-

The Amine Terminus: Reacts with activated esters (NHS, pentafluorophenyl) or carboxylic acids (via HATU/EDC) to form stable amide bonds. This is typically the "first step" conjugation.

-

The Alkyne Terminus: Inert to standard amide coupling conditions, protecting groups, and most physiological buffers. It remains dormant until activated by a Cu(I) catalyst for reaction with an azide.

Linker Composition: The Solubility-Permeability Trade-off

Selecting the chain composition between the amine and alkyne is the single most important design decision.

| Linker Class | Composition | Physicochemical Impact | Primary Application |

| PEG (Polyethylene Glycol) | -(CH2CH2O)n- | High Solubility: Increases polarity; reduces aggregation. Flexible: High entropic cost upon binding. | ADCs, surface conjugation, improving solubility of lipophilic warheads. |

| Alkyl Chains | -(CH2)n- | High Permeability: Increases lipophilicity (logP). Metabolically Stable: Resistant to glycosidases/proteases. | PROTACs requiring cell membrane penetration; intracellular targets. |

| Rigid / Semi-Rigid | Piperazine / Cyclohexyl | Conformational Constraint: Pre-organizes the molecule, reducing entropic penalty. | Optimizing ternary complex geometry in PROTACs (E3-Linker-POI). |

Part 2: Strategic Applications in Drug Discovery

Modular PROTAC Assembly

The "Click-Ready" library approach is the standard for optimizing PROTACs. Instead of synthesizing a linear molecule from scratch for every variation, researchers synthesize:

-

A "Universal" E3 Ligase Anchor: (e.g., Thalidomide attached to an alkyne-amine linker).

-

A Library of POI Ligands: Modified with azides.

-

Assembly: Rapid parallel synthesis via CuAAC to generate dozens of PROTAC candidates in 96-well plates.

Visualization of the Modular Assembly Workflow

The following diagram illustrates the convergent synthesis strategy using an alkyne-amine linker.

Figure 1: Convergent synthesis of PROTAC libraries using heterobifunctional alkyne-amine linkers. This modularity allows for rapid screening of linker lengths and POI ligands.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Linker Attachment)

Objective: Attach the amine end of the linker to a carboxylic acid-containing ligand (e.g., Cereblon ligand). Criticality: Ensure the alkyne remains intact and the amine is fully consumed to prevent double-conjugation side products.

Reagents:

-

Ligand-COOH (1.0 equiv)

-

Alkyne-Amine Linker (1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step:

-

Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Expert Insight: Do not let the activated ester sit for >20 mins before adding the amine, as it can hydrolyze or racemize.

-

-

Coupling: Add the Alkyne-Amine linker (dissolved in minimal DMF) dropwise to the activated mixture.

-

Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Look for mass shift: M_ligand + M_linker - H2O).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

-

Purification: Flash chromatography. The alkyne handle is stable on silica.

Protocol B: CuAAC "Click" Reaction

Objective: Connect the Alkyne-functionalized intermediate to an Azide-tagged partner. Criticality: Cu(I) is unstable and toxic. We use a Ligand-Assisted protocol (THPTA or TBTA) to stabilize Cu(I), prevent oxidation, and accelerate the reaction.

Reagents:

-

Alkyne-Intermediate (1.0 equiv)

-

Azide-Partner (1.0 equiv)

-

Catalyst Premix: CuSO4 (0.1 equiv) + THPTA (0.5 equiv). Ratio 1:5 is critical.

-

Reductant: Sodium Ascorbate (0.5 equiv).

-

Solvent: DMSO/Water or tBuOH/Water (1:1).

Step-by-Step:

-

Ligand Complexation: In a separate vial, mix CuSO4 and THPTA in water. The solution should turn from pale blue to colorless/light blue. This protects the biomolecule from Cu-induced oxidation.[1]

-

Assembly: Dissolve Alkyne and Azide in the reaction solvent.

-

Initiation: Add the Cu-THPTA complex to the reaction.[2] Then, add Sodium Ascorbate (freshly prepared in water).

-

Expert Insight: Add Ascorbate last . It reduces Cu(II) to the active Cu(I) species in situ.

-

-

Incubation: Flush the headspace with N2 or Ar (Oxygen kills the catalytic cycle). Stir at RT for 1–12 hours.

-

Scavenging: If working with proteins, use EDTA or commercially available Cu-scavenging resin to remove metal residues before biological testing.

Visualization of CuAAC Mechanism & Control

The following diagram details the catalytic cycle and the role of the THPTA ligand.

Figure 2: The Ligand-Assisted CuAAC workflow. The THPTA ligand is essential for maintaining the Copper in the active +1 oxidation state and preventing disproportionation.

Part 4: Troubleshooting & Stability

Stability in Biological Systems

-

Metabolic Stability: The triazole ring formed by the click reaction is extremely stable against metabolic degradation (proteases, esterases, oxidation), making it a bioisostere for amide bonds.

-

Chemical Stability: Alkyne-amine linkers are stable in solid phase synthesis (SPPS) but can be sensitive to strong acids (TFA > 50%) if electron-rich protecting groups are present.

Common Pitfalls

| Problem | Root Cause | Solution |

| Precipitation during Click | Reactants are hydrophobic; water content is too high. | Increase DMSO/tBuOH ratio. Use THPTA (water-soluble) instead of TBTA. |

| Reaction Stalls | Oxidation of Cu(I) to Cu(II) by atmospheric oxygen. | Degas solvents with Argon. Add more Ascorbate (not more Copper). |

| Blue Solution | Presence of Cu(II) (inactive). | Indicates insufficient reductant or high oxygen. Add Ascorbate immediately. |

| Protein Degradation | ROS generation by free Copper. | Must use THPTA/BTTAA ligand (1:5 ratio) to sequester Cu and prevent ROS generation. |

References

-

Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. [Link][3]

-

Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers. Organic & Biomolecular Chemistry. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Alkyne- and 1,6-elimination-succinimidyl carbonate-terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. Drug Discoveries & Therapeutics. [Link][4]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Technical Guide. [Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkyne- and 1,6-elimination- succinimidyl carbonate - terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Alkyne-Functionalized Benzylamines: A Technical Guide

Executive Summary

Alkyne-functionalized benzylamines represent a critical scaffold in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and chemoproteomics. They serve as high-value "warheads" for bioorthogonal ligation (CuAAC/SPAAC). However, their utility is frequently compromised by a deceptive solubility profile: while the amine motif suggests aqueous solubility, the planar, hydrophobic alkyne-benzyl core often induces aggregation and "crash-out" events in neutral biological buffers.

This guide moves beyond basic physical constants to provide a structural analysis of solubility behaviors, a validated profiling protocol, and strategic remediation techniques for handling these scaffolds in high-throughput environments.

Physicochemical Fundamentals: The "Push-Pull" Solubility Conflict

To master the handling of these compounds, one must understand the competing forces at play. Alkyne-functionalized benzylamines exhibit a "Push-Pull" solubility mechanism driven by pH-dependent ionization and lipophilic stacking.

The Structural Conflict

-

The "Pull" (Solubilizing): The primary or secondary amine function (

). At physiological pH (7.4), this group is predominantly protonated ( -

The "Push" (Aggregating): The benzene ring fused with an alkyne (ethynyl or propargyl group) creates a planar,

-electron-rich surface. This encourages strong

Comparative Physicochemical Data

The following table illustrates how the alkyne modification alters the solubility landscape compared to the parent benzylamine.

| Compound Class | Structure Type | cLogP (Est.) | pKa (Amine) | Aqueous Solubility (pH 7.4) | Solubility Risk Factor |

| Benzylamine | Parent | 1.09 | ~9.3 | High (Miscible) | Low |

| 4-Ethynylbenzylamine | Para-substituted | 1.8 - 2.1 | ~9.1 | Moderate (< 1 mg/mL) | Medium (Aggregation prone) |

| N-Propargylbenzylamine | N-alkylated | 1.6 - 1.9 | ~8.8 | Low-Moderate | High (Lower pKa reduces ionization) |

| Di-alkyne derivatives | Bis-functionalized | > 2.5 | ~8.5 | Very Low (< 0.1 mg/mL) | Critical (Requires cosolvents) |

Scientist's Note: The drop in pKa for N-propargyl derivatives is critical. The electron-withdrawing nature of the alkyne reduces the basicity of the amine, meaning a higher percentage of the molecule remains neutral (insoluble) at pH 7.4 compared to the parent benzylamine.

Validated Protocol: Thermodynamic Solubility Profiling

Do not rely on kinetic solubility (DMSO dilution) for these scaffolds. The presence of the alkyne tail often leads to supersaturation in kinetic assays, giving false positives that precipitate later during storage. Thermodynamic solubility (Shake-Flask method) is the mandatory standard for this class.

The "Gold Standard" Workflow

The following protocol ensures equilibrium is reached, accounting for the crystal lattice energy of the alkyne-benzyl core.

Reagents:

-

Phosphate Buffer Saline (PBS), pH 7.4

-

0.1 M HCl (for acidic profiling)

-

HPLC Grade Acetonitrile (ACN)

Step-by-Step Methodology:

-

Saturation: Weigh 2.0 mg of solid compound into a 1.5 mL glass HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer (PBS or Water).

-

Equilibration: Cap tightly. Shake at 900 RPM for 24 hours at 25°C. Note: 24h is required to overcome the metastable polymorphs common in alkyne crystals.

-

Phase Separation: Centrifuge at 14,000 RPM for 10 minutes to pellet undissolved solids.

-

Filtration (Critical): Filter the supernatant through a 0.22 µm PVDF membrane. Do not use Nylon, as alkynes can exhibit non-specific binding to Nylon membranes.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualization: Solubility Profiling Logic

The following diagram outlines the decision logic for profiling these specific substrates.

Figure 1: Thermodynamic solubility workflow specifically optimized for alkyne-functionalized amines, highlighting the critical filtration step to avoid membrane adsorption.

Strategic Derivatization & Optimization

When solubility fails (< 50 µg/mL), chemical modification is superior to formulation fixes (like adding excessive DMSO).

Salt Selection (The Protonation Fix)

Free bases of alkyne-benzylamines are often oils or waxy solids with poor dissolution rates. Converting them to salts disrupts the

-

Hydrochloride (HCl): The default choice. Increases solubility by >100x in water.

-

Tosylate/Mesylate: Use these if the HCl salt is hygroscopic. The bulky counter-ion can sometimes improve crystallinity, making handling easier.

The "In-Situ" Click Chemistry Protocol

For bioconjugation (Click Chemistry), the solubility of the reactant is often the bottleneck.

-

Problem: Adding a DMSO stock of the alkyne to an aqueous protein buffer causes immediate precipitation (The "Crash").

-

Solution: Pre-complex the alkyne with a solubilizing ligand before addition.

-

Protocol: Mix the Alkyne-Benzylamine (1 eq) with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (1.5 eq) in DMSO/Water (1:1) before adding to the reaction mixture. The ligand acts as a phase transfer chaperone.

-

pH-Dependent Solubility Mechanism

Understanding the pH window is vital. These molecules act as "pH switches."

Figure 2: The pH-solubility relationship. Researchers must maintain pH < 7.0 during stock preparation to ensure stability before final dilution.

References

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

-

Cyprotex. (2023). Thermodynamic Solubility Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

A Technical Guide to Novel Click Chemistry Reagents with Aromatic Spacers: Enhancing Molecular Architecture and Function

Foreword: Beyond the Click – The Architectural Imperative of the Spacer

The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has undeniably revolutionized the landscape of chemical biology, drug discovery, and materials science. Its modularity, high efficiency, and bioorthogonality have provided researchers with an unparalleled toolkit for molecular assembly. However, as we move beyond simple ligation and delve into the construction of increasingly complex and functional molecular architectures, the once-overlooked spacer moiety has emerged as a critical design element. This guide focuses on a particularly intriguing class of these connectors: aromatic spacers.

This technical guide eschews a conventional, templated approach. Instead, it is structured to provide a deep, causal understanding of why and how aromatic spacers are employed in novel click chemistry reagents. We will explore their design rationale, synthesis, and diverse applications, moving from fundamental principles to practical, field-proven protocols. Every claim is substantiated with authoritative references, and every protocol is designed to be a self-validating system for the discerning researcher.

The Rationale for Aromatic Spacers in Click Chemistry Reagents

While simple aliphatic linkers, such as polyethylene glycol (PEG), offer flexibility and hydrophilicity, aromatic spacers introduce a distinct set of properties that can be leveraged for sophisticated molecular engineering. The decision to incorporate an aromatic spacer is not merely a matter of connecting two points; it is a strategic choice to imbue the final conjugate with specific, pre-determined characteristics.

Imparting Rigidity and Conformational Control

Unlike the free rotation of single bonds in aliphatic chains, the planar and rigid nature of aromatic rings restricts the conformational freedom of the resulting conjugate. This rigidity can be instrumental in:

-

Orienting Functional Moieties: In applications such as the development of proteolysis-targeting chimeras (PROTACs), the precise spatial orientation of a target-binding element and an E3 ligase-recruiting element is paramount for inducing a productive ternary complex. An aromatic spacer can act as a rigid scaffold, holding these moieties at an optimal distance and orientation for efficient ubiquitination and subsequent degradation of the target protein.

-

Controlling Self-Assembly: In materials science, the defined geometry of aromatic spacers can direct the self-assembly of nanoparticles and polymers into well-ordered structures. This has profound implications for the development of novel biomaterials and drug delivery systems.

Modulating Physicochemical Properties

The introduction of an aromatic core can significantly alter the physicochemical properties of a click chemistry reagent and its resulting conjugate:

-

Hydrophobicity and Solubility: Aromatic spacers are inherently more hydrophobic than their aliphatic counterparts. This property can be exploited to enhance interactions with hydrophobic pockets in proteins or to facilitate the encapsulation of hydrophobic drugs in nanocarriers. However, it is a double-edged sword, as excessive hydrophobicity can lead to aggregation and reduced aqueous solubility. Judicious design, often involving the incorporation of solubilizing groups on the aromatic ring, is therefore crucial.

-

Electronic Properties and π-π Stacking: The delocalized π-electron systems of aromatic rings can engage in non-covalent π-π stacking interactions. These interactions can play a significant role in stabilizing protein-ligand complexes, influencing the morphology of self-assembled materials, and even modulating the photophysical properties of fluorescently labeled conjugates.

Enhancing Stability and Encapsulation

Recent studies have demonstrated that polymersomes constructed with aromatic linkers exhibit superior stability and higher encapsulation efficiency for both hydrophobic and hydrophilic molecules compared to those with aliphatic linkers. This is attributed to the increased rigidity and favorable intermolecular interactions imparted by the aromatic moieties within the self-assembled structure.

Synthesis of Click Chemistry Reagents with Aromatic Spacers

The synthesis of these specialized reagents typically involves the preparation of a bifunctional aromatic core bearing either two azide groups, two alkyne groups, or one of each. The choice of synthetic route depends on the desired substitution pattern on the aromatic ring and the nature of any additional functional groups.

Synthesis of Aromatic Diazides

A common and efficient method for the synthesis of aromatic diazides is the diazotization of the corresponding aromatic diamine, followed by reaction with sodium azide.

Experimental Protocol: Synthesis of 1,4-Diazidobenzene

-

Dissolution of Diamine: In a 100 mL round-bottom flask, dissolve 1.0 g of 1,4-phenylenediamine in a mixture of 20 mL of deionized water and 5 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: While maintaining the temperature below 5 °C, add a solution of 1.5 g of sodium nitrite in 5 mL of deionized water dropwise to the diamine solution. Continue stirring for 30 minutes at 0-5 °C. The formation of the bis(diazonium) salt is indicated by a color change.

-

Azide Formation: In a separate 250 mL flask, dissolve 3.0 g of sodium azide in 30 mL of deionized water and cool to 0-5 °C.

-

Reaction: Slowly add the cold bis(diazonium) salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, the 1,4-diazidobenzene can be further purified by recrystallization from ethanol.

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield. Avoid heating the solid material and handle it with non-metal spatulas.

Synthesis of Aromatic Dialkynes

Aromatic dialkynes are commonly synthesized via Sonogashira cross-coupling of a dihalogenated aromatic compound with a terminal alkyne.

Experimental Protocol: Synthesis of 1,4-Diethynylbenzene

-

Reaction Setup: To a 100 mL Schlenk flask, add 1.0 g of 1,4-diiodobenzene, 20 mg of dichlorobis(triphenylphosphine)palladium(II), and 10 mg of copper(I) iodide. The flask is then evacuated and backfilled with argon three times.

-

Solvent and Reagents: Add 30 mL of degassed triethylamine and 1.5 mL of trimethylsilylacetylene via syringe.

-

Reaction: Stir the reaction mixture at 60 °C under an argon atmosphere for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Deprotection and Workup: Upon completion, cool the reaction to room temperature and add 10 mL of a 2 M solution of potassium hydroxide in methanol. Stir for 2 hours to remove the trimethylsilyl protecting groups.

-

Extraction: Dilute the mixture with 50 mL of diethyl ether and wash with 2 x 30 mL of water and 1 x 30 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4-diethynylbenzene as a white solid.

Applications in Drug Discovery and Bioconjugation

The unique properties of aromatic spacers make them highly valuable in the design of sophisticated therapeutics and bioconjugates.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety. Aromatic spacers can be incorporated into ADC linkers to:

-

Enhance Stability: The rigid nature of the aromatic ring can sterically shield the linkage from enzymatic cleavage, leading to improved plasma stability.

-

Modulate Hydrophobicity: The hydrophobicity of the linker can influence the aggregation propensity of the ADC. Aromatic spacers can be functionalized with polar groups to balance hydrophobicity and maintain solubility.

Proteolysis-Targeting Chimeras (PROTACs)

As previously mentioned, the linker in a PROTAC is not merely a passive connector. The rigidity of an aromatic spacer can pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex, thereby enhancing the efficiency of target protein degradation.

Targeted Drug Delivery

Click chemistry reagents with aromatic spacers are being explored for the construction of targeted drug delivery systems. For instance, an aromatic dialkyne can serve as a core to which targeting ligands (e.g., peptides or aptamers) and drug molecules are "clicked" via azide-functionalized linkers. The aromatic core can also contribute to the encapsulation of hydrophobic drugs through π-π stacking interactions.

Data Presentation and Characterization

The successful synthesis and application of these reagents necessitate rigorous characterization.

Table 1: Comparison of Physicochemical Properties of Aliphatic vs. Aromatic Spacers

| Property | Aliphatic Spacer (e.g., PEG) | Aromatic Spacer (e.g., Phenyl) | Implication for Bioconjugates |

| Conformational Flexibility | High | Low | Aromatic spacers provide better control over the spatial orientation of conjugated moieties. |

| Hydrophobicity | Low | High | Aromatic spacers can enhance binding to hydrophobic pockets but may decrease aqueous solubility. |

| π-π Stacking Potential | None | High | Can contribute to binding affinity and self-assembly. |

| Susceptibility to Enzymatic Cleavage | Variable | Generally low | Aromatic spacers can enhance the in vivo stability of bioconjugates. |

Characterization of Final Conjugates

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are indispensable for confirming the molecular weight of the final conjugate and assessing the efficiency of the click reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized reagents and to characterize the final conjugates, particularly for smaller molecules.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase and size-exclusion HPLC are used to assess the purity of the reagents and the final conjugates.

Visualization of Concepts and Workflows

Visualizing the underlying principles and experimental workflows is crucial for a comprehensive understanding.

Diagram 1: The Role of an Aromatic Spacer in a PROTAC

Caption: A rigid aromatic spacer in a PROTAC maintains the optimal orientation of the binders.

Diagram 2: General Workflow for Bioconjugation using an Aromatic Spacer

Caption: A streamlined workflow for bioconjugation with aromatic spacer reagents.

Conclusion and Future Perspectives

The incorporation of aromatic spacers into click chemistry reagents represents a significant step towards the rational design of complex molecular architectures with tailored properties. As our understanding of the intricate relationship between molecular structure and function deepens, we can expect to see the development of even more sophisticated aromatic spacers. Future innovations may include:

-

"Smart" Aromatic Spacers: Spacers that can respond to specific environmental stimuli (e.g., pH, redox potential) to alter their conformation or release a payload.

-

Multifunctional Aromatic Cores: Aromatic rings functionalized with multiple, distinct click handles to allow for the orthogonal assembly of several different molecular entities.

-

Computationally Designed Spacers: The use of molecular modeling to predict the optimal aromatic spacer for a given application, thereby reducing the need for extensive empirical screening.

The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the exciting possibilities offered by this novel class of click chemistry reagents.

References

- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.

- BroadPharm. (2021, September 29).

- Kondengadan, S. M., Bansal, S., Yang, C., Liu, D., Fultz, Z., & Wang, B. (2023). Click chemistry and drug delivery: A bird's-eye view. Acta Pharmaceutica Sinica B, 13(5), 1990-2015.

- ADC Review. (2019, April 2).

- Royal Society of Chemistry. (2023, December 29). Click chemistry in the development of PROTACs. RSC Chemical Biology.

- Sigma-Aldrich. Click Chemistry Reagents Overview.

- BenchChem. (2025).

- PurePEG.

- Interchim. (2023, April 15).

- ResearchGate. (2025, August 9). Review on Click chemistry.

- International Journal of Pharmaceutical Sciences. (2024, October 19). An Insight Into Click Chemistry.

- Interchim. Click Chemistry (Azide / alkyne reaction).

- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676.

- BroadPharm. (2021, September 29).

- TCI AMERICA. Topics (Click Chemistry).

- Nwe, K., & Brechbiel, M. W. (2009). Growing applications of “click chemistry” for bioconjugation in contemporary biomedical research. Cancer biotherapy & radiopharmaceuticals, 24(3), 289-302.

- McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & biology, 21(9), 1075-1101.

- Lallana, E., Riguera, R., & Fernández-Megía, E. (2011). Click chemistry for tailored nanoparticle surface modification and targeted delivery. Chemical Society Reviews, 40(7), 3467-3482.

- ResearchGate. (2025, August 9). Click Chemistry for Drug Delivery Nanosystems.

- BroadPharm. Click Chemistry Protocols.

- The Pharma Innovation. (2018, August 28).

- ChemRxiv. (2022). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes.

- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.

- Zeglis, B. M., Sevak, K. K., & Reiner, T. (2013). The growing impact of bioorthogonal click chemistry on the development of radiopharmaceuticals. Journal of Nuclear Medicine, 54(4), 505-508.

- Interchim.

- ChemRxiv. (2022). Investigating the influence of aromatic moieties on the formulation of hydrophobic natural products and drugs in poly(2-oxazoline) based amphiphiles.

- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.

- Sigma-Aldrich.

- BenchChem. (2025).

- Creative Biolabs. (2024, November 7).

- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemistry & biology, 17(5), 504-508.

- International Journal of Pharmaceutical Sciences. (2025, October 7). Maitri Patel, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 10, 612-626.

- BOC Sciences.

- ResearchGate. (2025, August 6). The effect of the spacer rigidity on the aggregation behavior of two ester-containing Gemini surfactants.

- Sigma-Aldrich. Click Chemistry Reagents Overview.

- MDPI. (2023, August 1).

- ResearchGate. (2025, August 9). Effect of the Nature of the Spacer on the Aggregation Properties of Gemini Surfactants in an Aqueous Solution | Request PDF.

- Willems, L. I., Li, N., Florea, B. I., van der Marel, G. A., & Overkleeft, H. S. (2011).

- GeneLink. Click Chemistry Introduction.

- PubMed.

- Brown, T., & Brown, D. G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7122-7154.

- ChemTalk. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis.

- Dey, P., Satapathi, S., & Hazra, A. (2022). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry, 13(1), 107-117.

(4-(But-3-yn-1-yloxy)phenyl)methanamine molecular weight and formula

Chemical Probe Architecture: (4-(But-3-yn-1-yloxy)phenyl)methanamine A Technical Guide to Synthesis, Properties, and Bioconjugation Applications

Executive Summary & Physicochemical Profile

This compound is a specialized heterobifunctional linker designed for chemoselective bioconjugation. Unlike standard polyethylene glycol (PEG) linkers, this molecule incorporates a rigid phenyl ether scaffold, providing structural definition while minimizing the entropic penalty of binding.

Its architecture features two distinct reactive handles:[1][2][3]

-

Primary Amine (Benzylamine): A high-nucleophilicity handle for conjugation to carboxylic acids (via EDC/NHS) or isothiocyanates.

-

Terminal Alkyne (But-3-yn-1-yl): A bioorthogonal handle optimized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often preferred over propargyl ethers due to the additional methylene spacer which reduces steric occlusion near the aromatic ring.

Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₃NO | Free Base |

| Molecular Weight | 175.23 g/mol | Free Base |

| Exact Mass | 175.0997 | Monoisotopic |

| Salt Form MW | ~211.69 g/mol | Calculated for HCl salt (Common storage form) |

| CLogP | ~1.8 - 2.1 | Predicted (Moderately Lipophilic) |

| H-Bond Donors | 1 | (Primary Amine) |

| H-Bond Acceptors | 2 | (Amine + Ether Oxygen) |

| SMILES | C#CCCOc1ccc(CN)cc1 |

Structural Analysis & Reactivity

The molecule is engineered to bridge the gap between biological macromolecules and small molecule probes.

-

The Phenyl Spacer: The 1,4-disubstitution pattern (para) ensures maximum linear distance between the conjugation handle and the click handle. This rigidity prevents the "folding back" phenomenon often seen in long alkyl chains, ensuring the alkyne remains solvent-exposed for the click reaction.

-

The Butynyl Ether: The choice of a butynyl group (4 carbons) over a propargyl group (3 carbons) is deliberate. The extra methylene spacer (-CH2-) isolates the alkyne from the electron-donating effects of the phenoxy oxygen. This subtle electronic decoupling can stabilize the transition state during CuAAC reactions and reduce side reactions associated with activated propargyl ethers.

Reactivity Diagram

Figure 1: Orthogonal reactivity profile. The amine functions as the anchor point, while the alkyne serves as the latent handle for secondary functionalization.

Synthetic Pathway (High-Purity Route)

While reductive amination of aldehydes is common, it often yields secondary amine byproducts.[4] For high-purity applications (drug development), the Nitrile Reduction Route is superior as it guarantees a primary amine product.

Step 1: Williamson Ether Synthesis

-

Reagents: 4-Hydroxybenzonitrile, 4-Bromo-1-butyne, K₂CO₃.

-

Solvent: DMF or Acetonitrile.

-

Mechanism: SN2 nucleophilic attack of the phenoxide ion on the alkyl bromide.

-

Key Consideration: Use 4-bromo-1-butyne (not iodo) to minimize elimination side products.

Step 2: Nitrile Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

-

Solvent: Anhydrous THF.

-

Quench: Fieser workup or Glauber’s salt to prevent aluminum emulsions.

-

Product Isolation: Conversion to HCl salt immediately after isolation prevents oxidation and carbamate formation from atmospheric CO₂.

Figure 2: Two-step synthetic pathway yielding the primary amine with high chemoselectivity.

Application Protocol: "Clickable" Protein Conjugation

This protocol describes converting a standard antibody into a "Click-Ready" scaffold using this linker.

Reagents Required:

-

This compound (as HCl salt).

-

Target Protein (e.g., IgG Antibody).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Conjugation Buffer: PBS, pH 7.2 (Amine-free).

Workflow:

-

Carboxylate Activation:

-

Dissolve the protein in Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0).

-

Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).

-

Incubate for 15 minutes at Room Temperature (RT).

-

Note: This creates a semi-stable amine-reactive NHS-ester on the protein's surface carboxyls (Asp/Glu/C-term).

-

-

Linker Coupling:

-

Quench the activation by adding 2-mercaptoethanol (optional, to scavenge excess EDC) or proceed rapidly to buffer exchange (desalting column) into PBS pH 7.4.

-

Immediately add This compound (50-fold molar excess over protein).

-

Critical: Adjust pH to 7.5–8.0 to ensure the linker's amine is deprotonated and nucleophilic.

-

Incubate for 2 hours at RT.

-

-

Purification:

-

Remove excess linker via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

Validation: The protein now carries surface-exposed alkyne handles.

-

-

The "Click" Reaction (Proof of Concept):

-

React the Alkyne-Protein with an Azide-Fluorophore (e.g., Azide-Cy5).

-

Catalyst: CuSO₄ (1 mM) + THPTA Ligand (5 mM) + Sodium Ascorbate (5 mM).

-

Incubate 30 mins. Analyze via SDS-PAGE (fluorescence imaging).

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on amine-to-carboxylate coupling strategies).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on the stability and orthogonality of alkyne handles).

-

Liang, Y., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945. (Review of catalysts and ligands like THPTA for biological click chemistry).

-

PubChem Compound Summary. (2024). Analogous Structure: [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine.[5][6] (Used for validating physicochemical property predictions of the homologue).

Sources

- 1. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. PubChemLite - [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. americanelements.com [americanelements.com]

Methodological & Application

Protocol for CuAAC click reaction with (4-(But-3-yn-1-yloxy)phenyl)methanamine

Application Note: Optimized CuAAC Bioconjugation Protocol for (4-(But-3-yn-1-yloxy)phenyl)methanamine

Executive Summary

This guide details the protocol for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using This compound as the alkyne substrate.[1] While the CuAAC reaction is generally robust, this specific molecule presents a unique challenge: the presence of a primary benzylic amine. Unprotected primary amines can act as competitive ligands for Cu(I), destabilizing the catalytic cycle and promoting the oxidation of Cu(I) to inactive Cu(II).

This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble accelerating ligand that protects the Cu(I) catalyst from amine-mediated poisoning, ensuring high yields and fast kinetics in aqueous or semi-aqueous buffers.[1]

Molecule Analysis & Mechanistic Challenges

Substrate: this compound

-

Functional Group A (Click Handle): But-3-yn-1-yloxy.[1] A terminal alkyne connected via an ether linkage.[1] The homopropargyl spacer provides slightly higher flexibility than a standard propargyl ether.

-

Functional Group B (Interference): Methanamine (

).[1] A primary amine.[1][2]

The "Amine Problem" in Click Chemistry: In standard conditions, Cu(I) coordinates with the alkyne to form a copper-acetylide intermediate. However, primary amines are potent ligands.[1] If the substrate amine chelates the copper, it can:

-

Arrest the Cycle: Form stable, non-catalytic Cu-amine complexes.

-

Promote Oxidation: Facilitate the oxidation of Cu(I) to Cu(II) by dissolved oxygen (the "blue death" of the reaction).

The Solution: We employ a 1:5 ratio of Cu:THPTA .[3] The THPTA ligand binds Cu(I) with sufficient affinity to block the substrate amine but is labile enough to allow the alkyne to enter the coordination sphere for catalysis [1].

Experimental Workflow Visualization

The following diagram outlines the critical order of operations required to prevent catalyst degradation.

Caption: Workflow emphasizing the pre-complexation of Copper and THPTA to prevent free copper from interacting with the substrate amine.

Detailed Protocol

Reagents & Stock Solutions

| Reagent | Stock Conc.[1][3][4][5] | Solvent | Storage |

| CuSO | 20 mM | ddH | Ambient |

| THPTA Ligand | 50 mM | ddH | -20°C |

| Sodium Ascorbate | 100 mM | ddH | Freshly Prepared |

| Amine-Alkyne Substrate | 10-50 mM | DMSO | -20°C |

| Azide Partner | 10-50 mM | DMSO | -20°C |

| Buffer | 100 mM | HEPES or PBS (pH 7.[1]4) | Ambient |

Note on Substrate: If your this compound is in HCl salt form, dissolve in DMSO/Water. If it is a free base, ensure the final reaction pH is near 7.0–7.5 to maintain solubility.

Reaction Setup (Example: 500 µL Volume)

-

Prepare the Reaction Mix: In a 1.5 mL Eppendorf tube, combine the following in order:

-

365 µL Buffer (PBS or HEPES, pH 7.4)

-

5 µL Azide Partner (stock 10 mM)

Final: 100 µM -

5 µL Alkyne Substrate (stock 10 mM)

Final: 100 µM -

Vortex gently to mix.

-

-

Prepare the Catalyst Complex (The "Premix"): In a separate small tube, mix:

-

5 µL CuSO

(20 mM)[4] -

10 µL THPTA (50 mM)

-

Incubate for 2 minutes. The solution acts as a protected catalyst reservoir.

-

-

Add Catalyst to Reaction:

-

Initiate Reaction:

-

Add 10 µL Sodium Ascorbate (100 mM).

-

Final Ascorbate concentration: 2 mM.

-

Cap immediately and flush headspace with N

or Argon if possible (optional but recommended for amine substrates).[1]

-

-

Incubation:

Workup & Copper Removal

The amine group on your product will bind copper tenaciously.[1] Simple precipitation is often insufficient.[1]

-

EDTA Quench: Add 500 mM EDTA (pH 8.[1]0) to a final concentration of 10 mM. Incubate for 10 minutes. The solution may turn faint blue (Cu-EDTA complex).[1]

-

Extraction/Purification:

Troubleshooting & Optimization

| Observation | Cause | Solution |

| Solution turns yellow/brown | Cu(I) oxidation / Precipitate | Oxygen leak.[1] Degas buffers or increase Ascorbate to 5 mM.[1] |

| Low Yield | Amine interference | Increase THPTA:Cu ratio to 10:1. Ensure pH is < 8.0 (protonated amines bind Cu less).[1] |

| Precipitation | Substrate insolubility | Add DMSO up to 20% v/v. Use Aminoguanidine (5 mM) to prevent protein-aldehyde crosslinks if working with lysates.[1] |

Mechanistic Logic (Why THPTA?)

The following diagram illustrates the competitive equilibrium handled by the protocol.

Caption: THPTA acts as a sacrificial ligand, preventing the substrate amine from irreversibly sequestering the copper catalyst.[1]

References

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.[5] Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

BroadPharm. Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides. Link

-

Jena Bioscience. Click Chemistry Background & Protocol.[1] Jena Bioscience Application Notes. Link

Sources

Application Notes and Protocols for Amide Coupling Reactions of 4-(but-3-yn-1-yloxy)benzylamine

Introduction: Navigating the Nuances of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of pharmacologically active molecules.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][3] While conceptually straightforward, the practical execution of amide coupling requires careful consideration of substrate-specific properties to achieve high yields and purity, especially when dealing with multifunctional molecules.[1][3]

This guide provides a detailed technical overview and actionable protocols for the amide coupling of 4-(but-3-yn-1-yloxy)benzylamine , a versatile building block that presents a unique set of synthetic considerations. This molecule incorporates a nucleophilic primary benzylamine, the target for acylation, and a terminal alkyne, a functional group that necessitates careful selection of reaction conditions to prevent unwanted side reactions.

The presence of the acidic terminal alkyne proton and its potential to participate in various coupling reactions requires a strategic approach to reagent selection.[4][5] This document will explore several robust coupling methodologies, explaining the mechanistic rationale behind each and providing step-by-step protocols to guide researchers in achieving successful and reproducible outcomes.

Strategic Considerations for Coupling with 4-(but-3-yn-1-yloxy)benzylamine

The primary challenge in acylating 4-(but-3-yn-1-yloxy)benzylamine lies in ensuring chemoselectivity. The reaction conditions must be mild enough to avoid deprotonation and subsequent reaction of the terminal alkyne.

Key Considerations:

-

Basicity: The choice of base is critical. Strong bases that can deprotonate the terminal alkyne (pKa ≈ 25 in DMSO) should be avoided. Non-nucleophilic, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred to neutralize the acid generated during the reaction without interfering with the alkyne.[6][7]

-

Coupling Reagent: The activating agent for the carboxylic acid must be efficient under mild conditions. Reagents that require high temperatures or strongly basic/acidic conditions are unsuitable.

-

Protecting Groups: For certain multi-step syntheses or when using reagents incompatible with terminal alkynes, protection of the alkyne may be necessary. Common protecting groups include silyl ethers like trimethylsilyl (TMS) or triisopropylsilyl (TIPS), which can be readily introduced and later removed under specific conditions.[4][5][8][9] However, for a single acylation step, direct coupling without protection is often more efficient and is the focus of the protocols herein.

Workflow for a Typical Amide Coupling Reaction

The general process for coupling a carboxylic acid with 4-(but-3-yn-1-yloxy)benzylamine involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

Caption: EDC/HOBt coupling mechanism.

Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with 4-(but-3-yn-1-yloxy)benzylamine.

Materials:

-

Carboxylic Acid (1.0 eq)

-

4-(but-3-yn-1-yloxy)benzylamine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.

-

Stir the solution at room temperature until all solids are dissolved.

-

Add 4-(but-3-yn-1-yloxy)benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

| Parameter | Recommended Condition | Rationale |

| Amine Stoichiometry | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the valuable carboxylic acid. |

| Coupling Reagent | EDC·HCl (1.2 eq) | Water-soluble carbodiimide; byproduct is easily removed during aqueous workup. [7][10] |

| Additive | HOBt (1.2 eq) | Minimizes racemization and improves yield by forming a more stable active ester. [6] |

| Base | DIPEA (2.5 - 3.0 eq) | Non-nucleophilic base to neutralize HCl from EDC·HCl and the carboxylic acid proton. [7] |

| Solvent | DCM, DMF | Aprotic solvents that are effective at solubilizing reactants. DMF is often used for less soluble substrates. [11] |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step, then RT allows the reaction to proceed to completion. |

| Reaction Time | 12 - 24 h | Typical duration for complete conversion; should be monitored by TLC or LC-MS. |

Method 2: Uronium/Aminium Salt-Mediated Coupling using HATU

Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling reagents known for rapid reaction times and high yields, even with sterically hindered substrates. [12][13][14][15]HATU is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt and can accelerate the coupling reaction. [15][16]

Mechanism of HATU Activation

The mechanism involves the reaction of the carboxylate with HATU to form an active ester. [13][14]The pyridine nitrogen atom in the HOAt moiety is believed to facilitate the subsequent aminolysis through a base-catalysis effect, leading to faster reaction rates. [13]

Caption: Simplified HATU coupling mechanism.

Protocol: HATU Coupling

This protocol offers a highly efficient method for the synthesis of amides from 4-(but-3-yn-1-yloxy)benzylamine.

Materials:

-

Carboxylic Acid (1.0 eq)

-

4-(but-3-yn-1-yloxy)benzylamine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous LiCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.2 eq) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

-

Add a solution of 4-(but-3-yn-1-yloxy)benzylamine (1.1 eq) in a small amount of DMF to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash with saturated aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Amine Stoichiometry | 1.1 eq | A slight excess is generally sufficient due to the high efficiency of the coupling. |

| Coupling Reagent | HATU (1.1 eq) | Highly efficient reagent leading to fast reaction times and high yields. [7][15] |

| Base | DIPEA (2.2 eq) | Required to form the carboxylate for activation by HATU. [17] |

| Solvent | DMF | The solvent of choice for HATU-mediated couplings. [11][13] |

| Temperature | RT | The reaction is highly efficient at room temperature. |

| Reaction Time | 1 - 4 h | Significantly faster than carbodiimide methods. [3]Monitor for completion. |

Troubleshooting and Final Considerations

-

Low Yield: If yields are low, ensure all reagents are anhydrous, particularly the solvent. The pre-activation time for the HATU protocol can also be optimized. For the EDC protocol, using the water-soluble analog sulfo-NHS in aqueous-compatible solvents can sometimes improve results. [10]* Side Reactions: If side reactions involving the alkyne are suspected, confirm the absence of strong bases or transition metal contaminants. If necessary, protection of the alkyne with a TMS group is a viable strategy. [4][9]Deprotection is typically achieved with mild fluoride sources like TBAF or K₂CO₃ in methanol. [8]* Purification: The byproducts of these reactions (dicyclohexylurea for DCC, water-soluble urea for EDC, and tetramethylurea for HATU) must be effectively removed. [12]While EDC and HATU byproducts are often removed during aqueous workup, column chromatography is almost always necessary to achieve high purity of the final amide product. [3] By carefully selecting the appropriate coupling conditions and understanding the underlying chemical principles, researchers can successfully and efficiently synthesize a diverse range of amides from 4-(but-3-yn-1-yloxy)benzylamine for applications in drug discovery and materials science.

References

-

Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

-

SIOC. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]

-

Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Available at: [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]

-

Wikipedia. (n.d.). HATU. Available at: [Link]

-

Wikipedia. (n.d.). Protecting group. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

-

Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Lood, K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 858-862. Available at: [Link]

-

Wikipedia. (n.d.). Phosphonium coupling. Available at: [Link]

-

Psenakova, K., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 17(4), 232-237. Available at: [Link]

-

ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

-

YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

-

ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Available at: [Link]

-

Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

-

Lumen Learning. (n.d.). Use of protecting groups. Available at: [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

-

ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

-

Grabitz, G., et al. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 8(52), 29591-29599. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2. Available at: [Link]

-

Wikipedia. (n.d.). Carbodiimide. Available at: [Link]

-

ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Available at: [Link]

-

CORA. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Available at: [Link]

-

ACS Publications. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Available at: [Link]

-

ResearchGate. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. Available at: [Link]

-

Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

-

YouTube. (2021). Organic Chemistry - EDC Coupling Mechanism. Available at: [Link]

-

IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS: APPLICATIONS AND MECHANISTIC STUDIES. Available at: [Link]

-

PMC. (n.d.). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Available at: [Link]

-

IRIS. (n.d.). Phosphonium salts and P-ylides. Available at: [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. growingscience.com [growingscience.com]

- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 5. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. peptide.com [peptide.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 16. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Synthesis of PROTACs using rigid alkyne-amine linkers

Application Notes & Protocols

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[4] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[3]

While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[5][6][7][8][9] The transition from flexible alkyl and PEG chains to more conformationally restricted designs has marked a significant advancement in the field. This guide focuses on the synthesis and application of PROTACs incorporating rigid alkyne-amine linkers, a strategy increasingly employed to enhance therapeutic potential.

The Rationale for Rigidity: Why Alkyne-Amine Linkers?

The incorporation of rigid structural elements, such as alkynes, into the linker backbone offers several compelling advantages over traditional flexible linkers.[10] The linear geometry of the alkyne moiety, and the planar triazole ring that results from its common "click chemistry" transformation, imparts a high degree of conformational constraint.[5][6]

Key Advantages:

-

Enhanced Ternary Complex Stability: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for productive ternary complex formation, potentially increasing binding affinity and cooperativity between the target protein and the E3 ligase.[5][6][10]

-

Improved Selectivity: By reducing conformational flexibility, rigid linkers can disfavor the formation of unproductive or off-target ternary complexes, thereby improving the selectivity of the PROTAC.[5][6]

-

Favorable Physicochemical Properties: Strategic incorporation of rigid, polar motifs can improve key drug-like properties. For instance, replacing lipophilic alkyl chains with rigid heterocyclic structures like piperazines or triazoles can enhance aqueous solubility and cell permeability, properties that are often challenging for large PROTAC molecules.[10][11][12]

Causality Behind Experimental Choices: The choice to pursue a rigid linker strategy is often driven by observations of poor pharmacokinetics or a lack of potency with initial flexible designs. While synthetically more demanding, the potential payoff in improved biological activity and drug-like properties justifies the investment.[5] However, it is a delicate balance; excessive rigidity can also prevent the necessary conformational adjustments required to form a stable ternary complex, abolishing degradation activity.[8][13] Therefore, linker design requires careful optimization.

Core Synthetic Strategies for Assembly

The assembly of PROTACs with rigid alkyne-amine linkers primarily relies on robust and versatile cross-coupling reactions. The modular nature of these reactions allows for the convergent synthesis of diverse PROTAC libraries, which is essential for optimizing linker length and composition.[10]

Strategy 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most widely used method for PROTAC synthesis.[1][14][][16] It involves the coupling of a terminal alkyne with an azide to exclusively form a highly stable 1,4-disubstituted triazole ring.

-

Mechanism: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14][17]

-

Advantages: This reaction is celebrated for its high efficiency, mild reaction conditions, exceptional tolerance of various functional groups, and stereoselectivity, making it ideal for late-stage functionalization of complex molecules.[14][]

Caption: Workflow for PROTAC synthesis via CuAAC (Click Chemistry).

Strategy 2: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This method is particularly useful for incorporating aromatic rings directly into the linker, creating a rigid aryl-alkyne motif.

-

Mechanism: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[18][19][20] The palladium cycle involves oxidative addition of the halide, while the copper cycle generates a reactive copper acetylide intermediate.[20]

-

Advantages: It allows for the direct connection of sp- and sp²-hybridized carbons, providing a robust method for constructing rigid, linear structural elements within the PROTAC linker.

Caption: Workflow for PROTAC synthesis via Sonogashira Coupling.

Comparative Summary of Synthetic Strategies

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sonogashira Coupling |

| Reaction Type | Cycloaddition ("Click Chemistry") | Palladium/Copper-Catalyzed Cross-Coupling |

| Bond Formed | C-N and N-N (forms a triazole ring) | C(sp²)-C(sp) bond |

| Key Reagents | Terminal Alkyne, Azide, Cu(I) Catalyst, Reducing Agent | Terminal Alkyne, Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Amine Base |

| Key Advantages | High yield, mild conditions, bio-orthogonal, forms stable triazole.[14][] | Directly couples alkynes to aromatic/vinyl systems, creates rigid aryl-alkyne unit.[18] |

| Considerations | Requires synthesis of azide and alkyne precursors. Potential for copper catalyst toxicity in biological systems if not fully removed.[21] | Requires inert atmosphere. Catalyst and ligand screening may be necessary for optimal results.[19] |

Detailed Experimental Protocols

These protocols are generalized and may require optimization based on the specific substrates used.

Protocol 1: PROTAC Synthesis via CuAAC

This protocol describes the final coupling step to assemble the PROTAC from azide- and alkyne-functionalized precursors.[22]

Materials:

-

Azide-functionalized POI ligand (1.0 equivalent)

-

Alkyne-functionalized E3 ligase ligand-linker (1.0-1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.2-0.3 equivalents)

-

Solvent: 2:1 mixture of tert-Butanol and degassed water

-

Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the azide-functionalized POI ligand (1.0 eq) and the alkyne-functionalized E3 ligase ligand-linker (1.0 eq) in the t-BuOH/H₂O solvent mixture.

-

Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Cu(I) catalyst.[21]

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Prepare a separate aqueous solution of CuSO₄·5H₂O.

-

Catalyst Addition: To the stirring reaction mixture, add the sodium ascorbate solution first, followed by the CuSO₄ solution. A color change is often observed as the Cu(II) is reduced to the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.[22]

-

Characterization: Confirm the identity, structure, and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[22][23]

Self-Validating System & Troubleshooting: The most common failure point is an inactive copper catalyst.[21] Always use a freshly prepared solution of sodium ascorbate. If the reaction stalls, adding an additional portion of sodium ascorbate and CuSO₄ can sometimes restart it. Purity of the azide and alkyne precursors is paramount; verify by NMR or LC-MS before starting the coupling.[21]

Protocol 2: PROTAC Linker Assembly via Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to an aryl halide to form a rigid linker intermediate.

Materials:

-

Aryl halide (e.g., iodo- or bromobenzene derivative) (1.0 equivalent)

-

Terminal alkyne (1.1-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Amine base (e.g., triethylamine or diisopropylamine), degassed

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Schlenk flask, magnetic stirrer, inert gas (argon/nitrogen) manifold

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir for 5-10 minutes to form a homogeneous solution.

-

Alkyne Addition: Add the terminal alkyne (1.1 eq) to the reaction mixture dropwise via syringe.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The reaction is typically carried out under anhydrous and anaerobic conditions.[19]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

-

Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure of the resulting aryl-alkyne product by NMR and mass spectrometry.

Conclusion

The use of rigid alkyne-amine linkers represents a sophisticated and powerful strategy in the rational design of PROTACs. By leveraging robust synthetic methodologies like CuAAC and Sonogashira coupling, researchers can efficiently construct conformationally constrained PROTACs. This rigidity can translate into improved selectivity, enhanced ternary complex stability, and superior physicochemical properties, ultimately leading to more potent and drug-like protein degraders. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals aiming to harness the potential of this promising linker technology.

References

- The Alchemist's Toolkit: A Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem.

- Overview of PROTAC Linkers. ChemPep.

- Click Chemistry in ADC and PROTAC. BOC Sciences.

- Click chemistry in the development of PROTACs. PMC.

- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.

- Click chemistry in the development of PROTACs. RSC Chemical Biology (RSC Publishing).

- General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate.

- Current strategies for the design of PROTAC linkers: a critical review. PMC.

- Linkers in PROTACs. Precise PEG.

- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

- Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.

- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.

- Accelerating next-generation drug discovery with click-based construction of PROTACs. Tokyo University of Science.

- The Rigid Dilemma: How Linker Flexibility Dictates PROTAC Efficacy. Benchchem.

- Technical Support Center: PROTAC Synthesis with Azide Linkers. Benchchem.

- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ePrints Soton.

- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.

- Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers.

- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers | Request PDF. ResearchGate.

- The Performance of Clickable Alkyne-Based Linkers in PROTACs: A Comparative Validation Guide. Benchchem.

- step-by-step guide for synthesizing a PROTAC with a pre-made linker. Benchchem.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.

- Sonogashira coupling. Wikipedia.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

- A Comparative Guide to Validating Linker Attachment in PROTACs Using NMR Spectroscopy. Benchchem.

- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.

- Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. PMC.

- Sonogashira Coupling. Organic Chemistry Portal.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.

- Sonogashira coupling. YouTube.

Sources

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 16. Accelerating next-generation drug discovery with click-based construction of PROTACs | EurekAlert! [eurekalert.org]

- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solid-Phase Synthesis Using Alkyne Phenyl Methanamine Building Blocks

Executive Summary

This guide details the strategic integration of alkyne phenyl methanamine (specifically